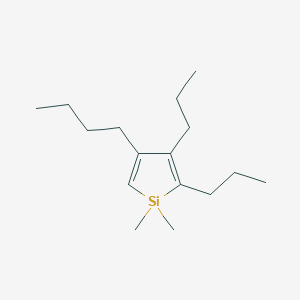
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole is a chemical compound with the molecular formula C16H30Si It belongs to the class of siloles, which are silicon-containing heterocycles known for their unique electronic properties
準備方法
The synthesis of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole typically involves the reaction of appropriate organosilicon precursors under specific conditions. One common method involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a silicon-containing compound to form the desired silole . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions are typically silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of silanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
科学的研究の応用
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex silicon-containing compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics.
Biology: The compound’s stability and reactivity make it suitable for use in biological assays and as a probe for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in diagnostic imaging agents.
作用機序
The mechanism of action of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. The pathways involved in its mechanism of action include electron transfer processes and the formation of reactive intermediates that can further react with other molecules .
類似化合物との比較
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole can be compared with other siloles, such as:
Tetraphenylsilole: Known for its high fluorescence efficiency and used in organic light-emitting diodes (OLEDs).
2,3-Dimethyl-1,1-diphenyl-1H-silole: Used in the development of organic semiconductors.
1,1-Dimethyl-2,3-diphenyl-1H-silole:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of siloles in various fields of research and industry.
特性
CAS番号 |
934563-20-9 |
|---|---|
分子式 |
C16H30Si |
分子量 |
250.49 g/mol |
IUPAC名 |
4-butyl-1,1-dimethyl-2,3-dipropylsilole |
InChI |
InChI=1S/C16H30Si/c1-6-9-12-14-13-17(4,5)16(11-8-3)15(14)10-7-2/h13H,6-12H2,1-5H3 |
InChIキー |
LMERUQXSEQWQOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C[Si](C(=C1CCC)CCC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)


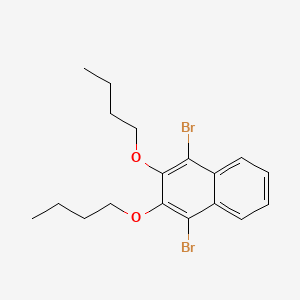
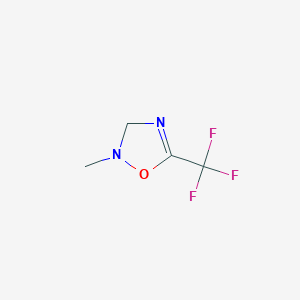
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
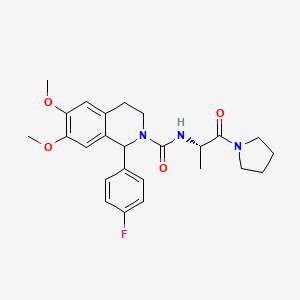
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)



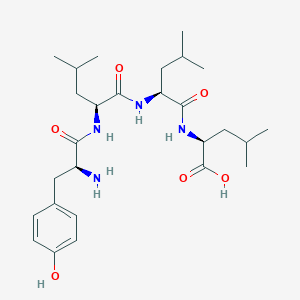

![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
